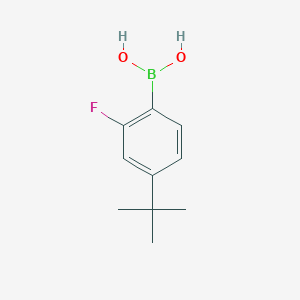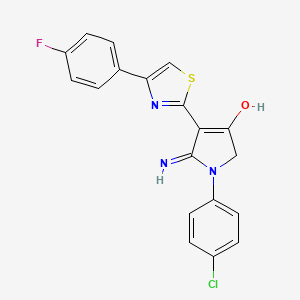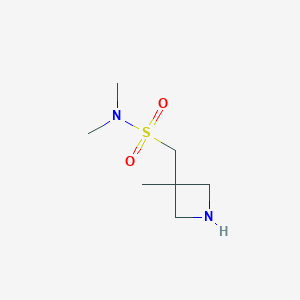![molecular formula C18H23N3O4 B12834004 tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine aldehyde with o-aminophenol in the presence of a catalyst such as zinc bromide. The reaction is carried out in toluene at elevated temperatures (around 111°C) and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzo[d]oxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Similar compounds to tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate include:
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the benzo[d]oxazole moiety, combined with the piperidine ring and tert-butyl ester group, provides a distinct chemical profile that can be leveraged for various applications in research and industry.
特性
分子式 |
C18H23N3O4 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
tert-butyl 3-(1,3-benzoxazol-2-ylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-10-6-7-12(11-21)15(22)20-16-19-13-8-4-5-9-14(13)24-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,20,22) |
InChIキー |
CLKHWIDSSRWEKP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
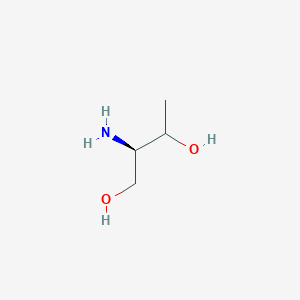
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)

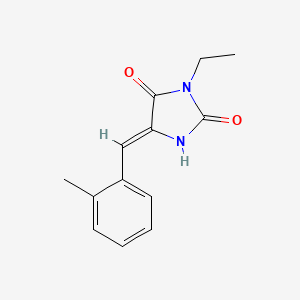

![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)
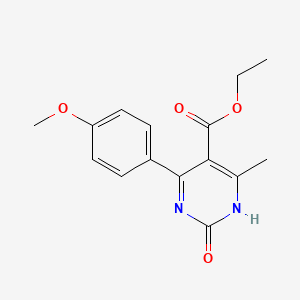

![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)
